molecular formula C16H16ClNO5S B4386525 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide

Cat. No. B4386525
M. Wt: 369.8 g/mol
InChI Key: RKMFYTBGMDGTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as AG-490 and is a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinases has been linked to the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide involves the inhibition of tyrosine kinases. This compound specifically targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is involved in various cellular processes, including cell growth, differentiation, and survival. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The use of this compound has also been linked to the modulation of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide in lab experiments include its specificity for the JAK/STAT signaling pathway, its ability to inhibit the proliferation of cancer cells, and its potential to induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments. For example, the effects of this compound may vary depending on the type of cancer cell being studied. In addition, the optimal dosage and treatment duration of this compound may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for the study of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide. One area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of more potent and selective tyrosine kinase inhibitors. Additionally, the use of this compound in the treatment of other diseases, such as autoimmune disorders, is an area of ongoing research. Finally, the development of more efficient and cost-effective synthesis methods for this compound is an area of interest for researchers.

Scientific Research Applications

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is its use as a tyrosine kinase inhibitor. Tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and survival. The inhibition of tyrosine kinases has been linked to the treatment of various diseases, including cancer.

properties

IUPAC Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-2-21-14-5-3-11(17)9-16(14)24(19,20)18-12-4-6-13-15(10-12)23-8-7-22-13/h3-6,9-10,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFYTBGMDGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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